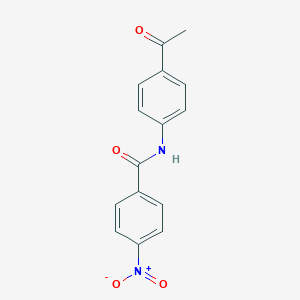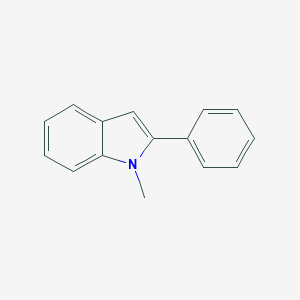
1-Methyl-2-phenylindole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-methyl-2-phenylindole (MPI) derivatives has been explored in various studies. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles as antimitotic agents involves the modification of the indole nucleus with different moieties and alkylation of the indole nitrogen with small alkyl groups such as methyl or ethyl . Another study presents the synthesis of new 3-[(alkylthio)methyl]-1-hydroxy-2-phenylindoles through a three-step synthesis followed by treatment with thiol nucleophiles . Additionally, the synthesis of 1-phenylindoles derivatives has been achieved by arylating the nitrogen atom in position 1 of the indole ring in the presence of copper chloride and ligands, followed by heteroarylation .
Molecular Structure Analysis
The molecular structure of MPI derivatives has been investigated in several studies. For example, the crystal structure of 1-phenylsulfonyl-2-methyl-3-cyanoindole reveals that the indole moieties and the benzene rings are planar, with the presence of C-H…N and C-H…O hydrogen bonding stabilizing the molecules in the unit cell . In another study, the stability of a monosubstituted isoindole derivative was attributed to the anti-parallel face-to-face stacking between isoindole rings .
Chemical Reactions Analysis
MPI derivatives undergo various chemical reactions. The chlorination of 1-methyl-2-phenylindole with N-chlorobenzotriazole leads to the formation of radical cations that can react with oxygen or nucleophilic solvents to produce indoxyls . Nucleophilic reactions of 1-methyl-2-methoxy-2-phenyl-3-oxo-2,3-dihydroindole have been studied, showing that acid-catalyzed nucleophilic substitution and reduction reactions yield various 1,2,2-trisubstituted 3-oxo-2,3-dihydroindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPI derivatives are influenced by their molecular structure. For instance, the presence of planar indole moieties and benzene rings, as well as the types of hydrogen bonding, affect the stability and reactivity of these compounds . The electroluminescent properties of related silole derivatives have been studied, showing high fluorescence quantum yields and charge carrier mobilities, which are influenced by the nonplanar molecular structures and the substituents at the 1,1-positions .
Relevant Case Studies
Several case studies highlight the potential applications of MPI derivatives. The antiproliferative properties of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole suggest its use as a tubulin inhibitor targeting the colchicine binding site . The study on the specificity of the 1-methyl-2-phenylindole colorimetric assay for detecting malondialdehyde and 4-hydroxynonenal in plants cautions against its use due to interference from sugars . These case studies demonstrate the importance of understanding the chemical properties and potential interferences when applying MPI derivatives in biological contexts.
Wissenschaftliche Forschungsanwendungen
Application 1: Estimation of Lipid Peroxidation in Transgenic Drosophila Melanogaster
- Summary of the Application: 1-Methyl-2-phenylindole is used in the estimation of lipid peroxidation in third instar larvae of transgenic Drosophila melanogaster (hsp70-lacZ)Bg . Lipid peroxidation is a biomarker of oxidative stress, which is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
- Methods of Application: The larvae were exposed to varying concentrations of cyclophosphamide for 24 and 48 hours. The homogenate was prepared from the larvae tissue explant and the absorbance was noted at 586 nm .
- Results or Outcomes: A significant dose-dependent increase in the mean absorbance values was observed for both 24 and 48 hours of exposure as compared to the untreated group .
Application 2: Determination of Malondialdehyde (MDA) Production
- Summary of the Application: 1-Methyl-2-phenylindole is used as a chromogenic agent for the determination of malondialdehyde (MDA) production . MDA is a reactive aldehyde that is one of the many reactive electrophile species that cause toxic stress in cells and forms covalent protein adducts referred to as advanced lipoxidation end-products (ALE), in addition to its role as a signaling molecule .
Application 3: Colorimetric Assay of Lipid Peroxidation
Safety And Hazards
Zukünftige Richtungen
1-Methyl-2-phenylindole holds significant promise for various applications in scientific investigations . It has been used in studies for the estimation of lipid peroxidation in third instar larvae of transgenic Drosophila melanogaster (hsp70-lacZ)Bg . It has also been used as a chromogenic agent for the determination of estimation of malondialdehyde (MDA) production .
Eigenschaften
IUPAC Name |
1-methyl-2-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWZZSXCWQTORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063073 | |
| Record name | 1H-Indole, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-phenylindole | |
CAS RN |
3558-24-5 | |
| Record name | 1-Methyl-2-phenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-phenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-phenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 1-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-phenylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2-PHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3UB978IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

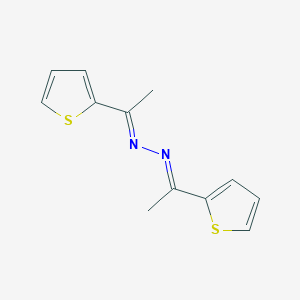
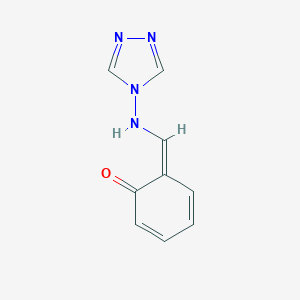
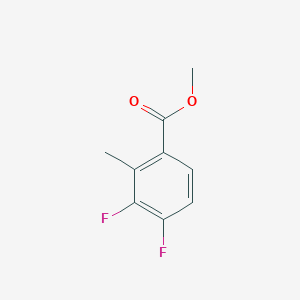
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
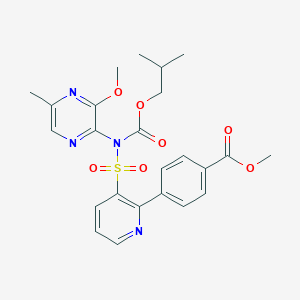
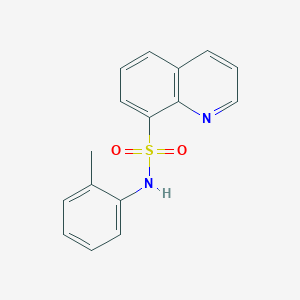
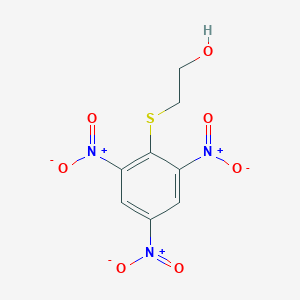
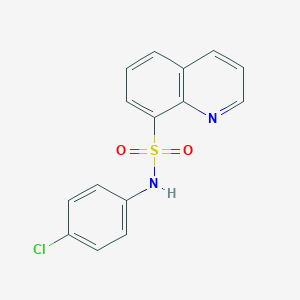
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
